molecular formula C10H11ClSi B14285494 Chloro(diethenyl)phenylsilane CAS No. 135191-59-2

Chloro(diethenyl)phenylsilane

Katalognummer: B14285494
CAS-Nummer: 135191-59-2
Molekulargewicht: 194.73 g/mol
InChI-Schlüssel: BEELYNRVEUBGCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(diethenyl)phenylsilane is an organosilicon compound that features a phenyl group, two ethylene groups, and a chlorine atom attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloro(diethenyl)phenylsilane can be synthesized through the reaction of phenylsilane with vinyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process may include steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(diethenyl)phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines are used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Functionalized silanes with alkoxy or amino groups.

Wissenschaftliche Forschungsanwendungen

Chloro(diethenyl)phenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.

    Biology: The compound can be used to modify surfaces for biological assays and diagnostics.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of chloro(diethenyl)phenylsilane involves its ability to form strong bonds with other elements, such as oxygen and nitrogen. This property allows it to participate in various chemical reactions, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorodimethylphenylsilane: Similar structure but with methyl groups instead of ethylene groups.

    Phenylsilane: Lacks the chlorine and ethylene groups.

    Dimethylphenylchlorosilane: Contains methyl groups and a chlorine atom attached to the silicon atom.

Uniqueness

Chloro(diethenyl)phenylsilane is unique due to the presence of both ethylene groups and a chlorine atom, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in materials science and organic chemistry.

Eigenschaften

CAS-Nummer

135191-59-2

Molekularformel

C10H11ClSi

Molekulargewicht

194.73 g/mol

IUPAC-Name

chloro-bis(ethenyl)-phenylsilane

InChI

InChI=1S/C10H11ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2

InChI-Schlüssel

BEELYNRVEUBGCS-UHFFFAOYSA-N

Kanonische SMILES

C=C[Si](C=C)(C1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.